

The Molecular Target of GSK3532795: A Technical Overview

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Compound of Interest		
Compound Name:	GSK3532795	
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Abstract

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2][3] Its mechanism of action centers on the disruption of the final stages of virion maturation, a critical step in the viral lifecycle. This document provides a comprehensive examination of the molecular target of **GSK3532795**, including quantitative data on its activity, detailed experimental methodologies for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.

The Molecular Target: HIV-1 Gag Polyprotein

The primary molecular target of **GSK3532795** is the HIV-1 Group-specific antigen (Gag) polyprotein. Specifically, **GSK3532795** targets the cleavage site between the capsid protein (CA or p24) and the spacer peptide 1 (SP1).[2][3][4][5] By binding to this junction within the immature Gag lattice, **GSK3532795** stabilizes the six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region.[4] This stabilization prevents the final, critical cleavage of Gag by the viral protease.[2][3][5] The inhibition of this cleavage event halts the structural rearrangements necessary for the formation of the mature, conical viral core, resulting in the production of immature and non-infectious virions.[2][5]



Quantitative Antiviral Activity

The antiviral potency of **GSK3532795** has been quantified in various in vitro assays. The following table summarizes key data points from studies evaluating its efficacy against wild-type and resistant HIV-1 strains.

Parameter	Virus/Cell Line	Value	Reference
EC50	Wild-Type HIV-1 (NL4- 3)	> 0.25µM (for resistant strains)	[4]
Fold-Change in IC50 (FC-IC50)	PI-Resistant Clinical Isolates (non- longitudinal)	0.16 - 0.68	[5][6]
Fold-Change from Baseline in IC50 (CFB)	Post-PI Treatment Longitudinal Isolates (Monogram assay)	Median: 0.83 (Range: 0.05 - 27.4)	[5][6]
Fold-Change from Baseline in IC50 (CFB)	Post-PI Treatment Longitudinal Isolates (single-cycle assay)	Median: 1.5 (Range: 1.0 - 2.2)	[5][6]
Fold-Change in EC50 (FC EC50)	Site-directed mutants (A364V)	>1000-fold	[4]
Fold-Change in EC50 (FC EC50)	Site-directed mutants (V362I)	1.1-fold	[4]
Fold-Change in EC50 (FC EC50)	Site-directed mutants (V370A)	1.8-fold	[4]

Experimental Protocols

The identification and characterization of **GSK3532795**'s activity and resistance profile have been achieved through a combination of in vitro cell culture experiments and molecular modeling.



In Vitro Antiviral Susceptibility Assay (Phenotypic Assay)

A common method to determine the susceptibility of HIV-1 to antiviral agents is the phenotypic assay. The following protocol is a generalized representation based on descriptions of single-cycle and multiple-cycle assays.[5][6]

Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of **GSK3532795** against different HIV-1 strains.

Materials:

- HEK 293T cells
- HIV-1 molecular clones (e.g., NL4-3 for wild-type) or patient-derived Gag-PR sequences cloned into a suitable vector
- · Cell culture media and supplements
- GSK3532795 compound
- Transfection reagent
- Luciferase reporter gene (for single-cycle assays)
- Reagents for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase assay, or luciferase substrate)

Procedure:

- Virus Stock Production:
 - Co-transfect HEK 293T cells with an HIV-1 proviral DNA construct and, for single-cycle assays, a VSV-G envelope expression plasmid.
 - Harvest the cell supernatant containing viral particles approximately 48 hours posttransfection.



- Determine the virus titer.
- Drug Susceptibility Assay:
 - Seed target cells (e.g., MT-4 cells or TZM-bl cells) in 96-well plates.
 - Prepare serial dilutions of GSK3532795 in culture medium.
 - Add the diluted compound to the cells.
 - Infect the cells with a standardized amount of the virus stock.
 - Incubate the plates for a defined period (e.g., 3-4 days for multiple-cycle assays, ~72 hours for single-cycle assays).[5]
- Quantification of Viral Replication:
 - For multiple-cycle assays, measure the amount of viral p24 antigen in the culture supernatant using an ELISA.
 - For single-cycle luciferase reporter assays, lyse the cells and measure luciferase activity.
 [5]
- Data Analysis:
 - Plot the percentage of viral inhibition against the log10 of the drug concentration.
 - Calculate the EC50/IC50 value, which is the concentration of GSK3532795 that inhibits viral replication by 50%.
 - For resistance testing, the fold-change in EC50/IC50 is calculated by dividing the EC50/IC50 of a test virus by that of a wild-type reference virus.[5]

In Vitro Resistance Selection Studies

Objective: To identify viral mutations that confer resistance to **GSK3532795**.

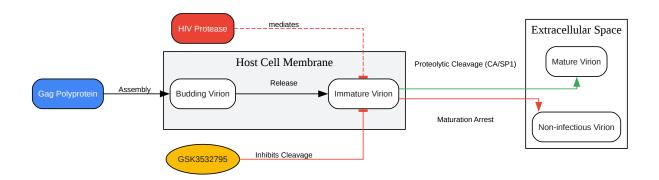
Procedure:



- Culture a wild-type HIV-1 strain in the presence of a fixed concentration of GSK3532795 (e.g., at 30x EC50).[4]
- Monitor the culture for signs of viral breakthrough (cytopathic effect).[4]
- Periodically passage the virus into fresh media containing the same concentration of the drug.[4]
- Once viral breakthrough is observed, harvest the cell supernatant.[4]
- Perform population sequencing of the Gag gene to identify mutations that have been selected for.[4]

Visualizations

Signaling Pathway: HIV-1 Maturation and Inhibition by GSK3532795

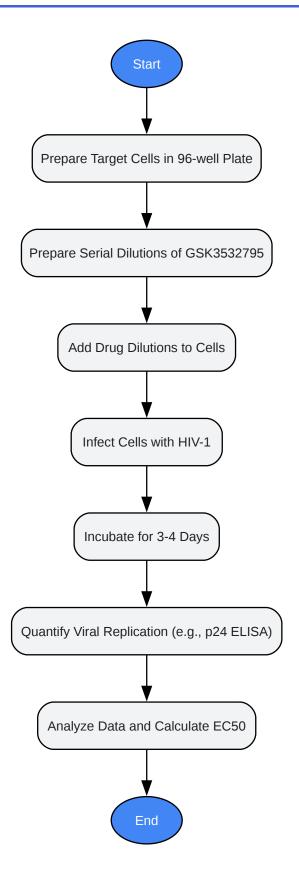


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Caption: Inhibition of HIV-1 Maturation by **GSK3532795**.

Experimental Workflow: Antiviral Susceptibility Assay





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Caption: Workflow for Phenotypic Antiviral Susceptibility Assay.



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